5-Methyl-3,4-diphenylisoxazole
概要
説明
5-Methyl-3,4-diphenylisoxazole is a reagent used for the preparation of valdecoxib and valdecoxib analogues . It is a key intermediate of Parecoxib Sodium . It is a white solid with a molecular weight of 235.29 .
Synthesis Analysis
The synthesis of 5-Methyl-3,4-diphenylisoxazole involves the condensation of 4-amino-N-(5-methyl-4,5-dihydroisoxazol-3yl) benzenesulfonamide with various aldehydes and diethyl phosphite .Molecular Structure Analysis
The molecular formula of 5-Methyl-3,4-diphenylisoxazole is C16H13NO . The InChI code is 1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)16(17-18-12)14-10-6-3-7-11-14/h2-11H,1H3 .Physical And Chemical Properties Analysis
5-Methyl-3,4-diphenylisoxazole is a white solid . It has a molecular weight of 235.28 g/mol . The compound has a XLogP3-AA of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .科学的研究の応用
Pharmaceutical Intermediate
5-Methyl-3,4-diphenylisoxazole is used as a reagent for the preparation of valdecoxib and its analogues. Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used in the treatment of osteoarthritis and rheumatoid arthritis .
Synthesis of Parecoxib Sodium
This compound serves as a key intermediate in the synthesis of Parecoxib Sodium , which is a prodrug of valdecoxib developed by Pfizer .
Organic Synthesis
Isoxazole derivatives, including 5-Methyl-3,4-diphenylisoxazole, play a significant role in organic synthesis as masked 1,3-dicarbonyl equivalents due to the easy cleavage of the N–O bond in isoxazoles .
Safety and Hazards
作用機序
Target of Action
It is known that this compound is a key intermediate in the synthesis of parecoxib sodium , a COX-2 inhibitor developed by Pfizer
Mode of Action
Given its role as an intermediate in the synthesis of Parecoxib Sodium , it is plausible that it may interact with the COX-2 enzyme, leading to inhibition of prostaglandin synthesis.
Pharmacokinetics
Some predicted properties include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor . These properties could potentially impact the bioavailability of the compound, but further studies are needed to confirm these predictions.
Action Environment
It is known that the compound should be stored in a dry room temperature environment . Factors such as pH, temperature, and presence of other compounds could potentially influence its stability and efficacy, but more research is needed in this area.
特性
IUPAC Name |
5-methyl-3,4-diphenyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)16(17-18-12)14-10-6-3-7-11-14/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIRUKJWLADSJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433813 | |
Record name | 5-Methyl-3,4-diphenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3,4-diphenylisoxazole | |
CAS RN |
37928-17-9 | |
Record name | 5-Methyl-3,4-diphenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-Methyl-3,4-diphenylisoxazole in the synthesis of Parecoxib Sodium, and why is understanding its impurities important?
A: 5-Methyl-3,4-diphenylisoxazole is a crucial starting material in synthesizing Parecoxib Sodium, a non-narcotic analgesic. [] During this synthesis, 5-Methyl-3,4-diphenylisoxazole undergoes sulfonation and esterification reactions to form 4-(5-methyl-3-phenyl-isoxazolyl) ethyl benzenesulphonate. [] Studying the impurities generated during this process is critical because some, classified as genotoxic impurities, can impact the quality control and safety profile of the final Parecoxib Sodium product. []
Q2: Has the structure of 5-Hydroxy-5-methyl-3,4-diphenylisoxazole, a key intermediate in pharmaceutical synthesis, been confirmed, and what analytical techniques were used?
A: Yes, the structure of 5-Hydroxy-5-methyl-3,4-diphenylisoxazole, a key intermediate in synthesizing the drug Valdecoxib, has been confirmed. [] Researchers used a combination of ¹H NMR (Proton Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to validate its structure. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。